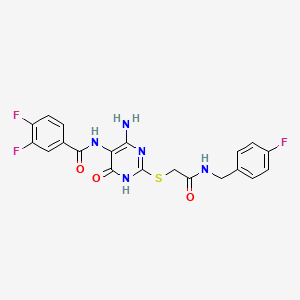
(N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the nitrogen atom, a fluorine atom at the 5-position, and a methanol group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methylation of the Nitrogen Atom: The nitrogen atom can be methylated using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methanol Group: The methanol group can be introduced by reacting the benzimidazole derivative with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the synthesis of dyes and pigments.
- Employed as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, increasing its potency.
相似化合物的比较
5-Fluoro-2-methylbenzimidazole: Similar structure but lacks the methanol group.
N-Methylbenzimidazole: Similar structure but lacks the fluorine and methanol groups.
2-Methylbenzimidazole: Lacks both the fluorine and methanol groups.
Uniqueness:
- The presence of both the fluorine atom and the methanol group makes (N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol unique.
- The combination of these functional groups enhances its reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC 名称 |
(5-fluoro-1-methylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9FN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |
InChI 键 |
UBMWVWSUCLKSEC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)F)N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
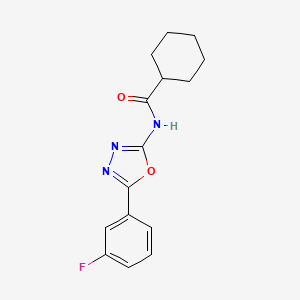
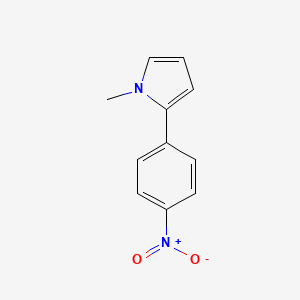
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)

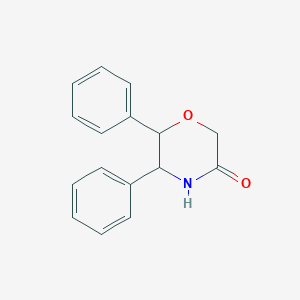
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)

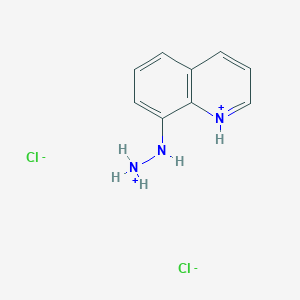
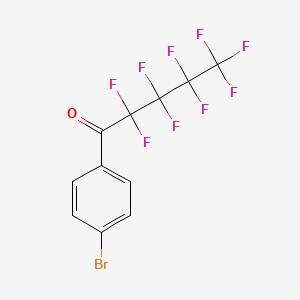
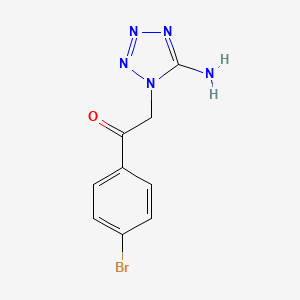
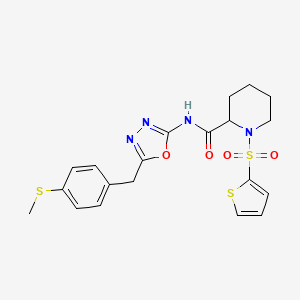
![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)
